molecular formula C15H14N2O3S2 B488557 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid CAS No. 554405-49-1

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid

Katalognummer: B488557
CAS-Nummer: 554405-49-1
Molekulargewicht: 334.4g/mol
InChI-Schlüssel: ZZBNJMPWLOZQRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring substituted with two thiophene groups and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Wirkmechanismus

The mechanism of action of 4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiophene rings and pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid is unique due to its combination of a pyrazole ring with two thiophene groups and a butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

554405-49-1

Molekularformel

C15H14N2O3S2

Molekulargewicht

334.4g/mol

IUPAC-Name

4-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C15H14N2O3S2/c18-14(5-6-15(19)20)17-11(13-4-2-8-22-13)9-10(16-17)12-3-1-7-21-12/h1-4,7-8,11H,5-6,9H2,(H,19,20)

InChI-Schlüssel

ZZBNJMPWLOZQRP-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3

Kanonische SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.